molecular formula C16H23ClN2O4 B15243874 Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate CAS No. 1416438-23-7

Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Cat. No.: B15243874
CAS No.: 1416438-23-7
M. Wt: 342.82 g/mol
InChI Key: ADQRPVZNSLIGDN-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is a complex organic compound that features a tert-butyl group, a chlorophenyl group, and a methoxy(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.

    Introduction of the Methoxy(methyl)amino Group: This step involves the reaction of the chlorophenyl intermediate with methoxy(methyl)amine under controlled conditions.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction control, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy(methyl)amino group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxy(methyl)amino group can lead to the formation of N-oxide derivatives.

    Reduction: Reduction of the carbonyl group results in the formation of alcohol derivatives.

    Substitution: Substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-(4-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate: Similar structure with a different position of the chlorine atom.

    Tert-butyl (1-(3-bromophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate: Similar structure with a bromine atom instead of chlorine.

    Tert-butyl (1-(3-chlorophenyl)-3-(ethoxy(ethyl)amino)-3-oxopropyl)carbamate: Similar structure with an ethoxy(ethyl)amino group instead of methoxy(methyl)amino.

Uniqueness

Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

1416438-23-7

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

tert-butyl N-[1-(3-chlorophenyl)-3-[methoxy(methyl)amino]-3-oxopropyl]carbamate

InChI

InChI=1S/C16H23ClN2O4/c1-16(2,3)23-15(21)18-13(10-14(20)19(4)22-5)11-7-6-8-12(17)9-11/h6-9,13H,10H2,1-5H3,(H,18,21)

InChI Key

ADQRPVZNSLIGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N(C)OC)C1=CC(=CC=C1)Cl

Origin of Product

United States

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